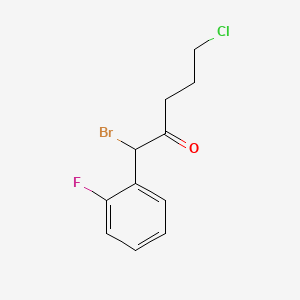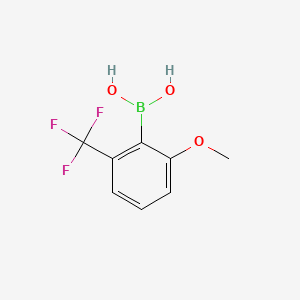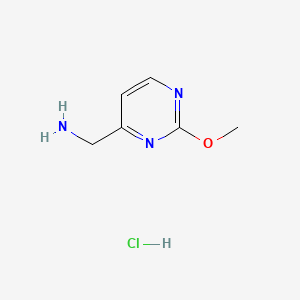
(3-Fluoro-2-formylphenyl)boronic acid
Vue d'ensemble
Description
“(3-Fluoro-2-formylphenyl)boronic acid” is an organic compound . It appears as a white crystalline solid and is stable at room temperature . It has a higher solubility in water and is a weakly acidic substance .
Synthesis Analysis
Fluorinated boronic acids, such as “(3-Fluoro-2-formylphenyl)boronic acid”, have been the subject of various studies . The introduction of fluorine into the aromatic ring enhances the Lewis acidity of boronic acids, depending on the position and number of fluorine substituents .Molecular Structure Analysis
The molecular formula of “(3-Fluoro-2-formylphenyl)boronic acid” is C7H6BFO3 . Its average mass is 167.930 Da and its monoisotopic mass is 168.039398 Da .Chemical Reactions Analysis
The introduction of fluorine into an aromatic ring of phenylboronic acid enhances its Lewis acidity, but makes it prone to the hydrodeboronation reaction . The pKa values obtained by potentiometric and spectrophotometric methods are in good agreement .Physical And Chemical Properties Analysis
“(3-Fluoro-2-formylphenyl)boronic acid” is a white crystalline solid . It is stable at room temperature and has a higher solubility in water . It is a weakly acidic substance .Applications De Recherche Scientifique
Synthesis of Borinic Acid Derivatives
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . (3-Fluoro-2-formylphenyl)boronic acid can be used in the synthesis of these borinic acids .
Sensing Applications
Boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, thus resulting in significant fluorescence changes . Therefore, (3-Fluoro-2-formylphenyl)boronic acid can be used in various sensing applications .
Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
This compound has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
Synthesis of o-Phenylphenols
(3-Fluoro-2-formylphenyl)boronic acid has also been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
Inhibition of Serine Protease and Kinase Enzymes
In medicine, phenyl boronic acids are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression and metastasis of tumor cells .
Boron Neutron Capture Therapy of Tumors
The boron compounds, including (3-Fluoro-2-formylphenyl)boronic acid, are also used in boron neutron capture therapy of tumors .
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
(3-Fluoro-2-formylphenyl)boronic acid undergoes an unprecedented tautomeric rearrangement in solution . This suggests that the compound may interact with its targets in a dynamic manner, potentially altering its form to engage with different biological molecules.
Biochemical Pathways
Boronic acids are often used in suzuki–miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that (3-Fluoro-2-formylphenyl)boronic acid may play a role in the formation of carbon–carbon bonds in biochemical pathways.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a melting point of 123-127 °c . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that the compound can be used as a biological material or organic compound for life science-related research .
Action Environment
The action, efficacy, and stability of (3-Fluoro-2-formylphenyl)boronic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it’s recommended to be stored at 2-8°C . Furthermore, the compound’s action may be influenced by the pH of the environment, as boronic acids are known to exhibit different reactivities at different pH levels .
Orientations Futures
Fluorinated boronic acids are a group of compounds of great importance . They have broad applications in organic synthesis, catalysis, supramolecular chemistry, material engineering, as well as in biology and medicine . The introduction of fluorine atoms increases the acidic character of the boronic center . Future research will likely continue to explore the properties and potential applications of these compounds .
Propriétés
IUPAC Name |
(3-fluoro-2-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHWLCYABLWGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696532 | |
| Record name | (3-Fluoro-2-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-2-formylphenyl)boronic acid | |
CAS RN |
871126-15-7 | |
| Record name | B-(3-Fluoro-2-formylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871126-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Fluoro-2-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-2-formylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes 3-fluoro-2-formylphenylboronic acid useful in synthesizing biologically active compounds?
A1: This compound serves as a valuable building block for creating diverse cyclic aminoboron compounds with promising antimicrobial properties [, ]. Its structure, featuring both an aldehyde and a boronic acid group, enables its participation in various chemical reactions. For example, it readily reacts with diamines to form cyclic structures through a two-step process involving initial aldimine formation followed by intramolecular hydroamination [].
Q2: The research mentions a "desfluoro impurity" encountered during the synthesis of 3-fluoro-2-formylphenylboronic acid. Can you elaborate on this challenge and its implications?
A2: During the synthesis of 3-fluoro-2-formylphenylboronic acid, a significant challenge arises from a competing hydrodefluorination reaction []. This side reaction leads to the formation of an undesired "desfluoro impurity," diminishing the yield and purity of the target compound. Researchers identified this impurity as a result of a benzyne pathway, where a hydride nucleophile attacks the fluorine-bearing carbon, ultimately replacing the fluorine atom with a hydrogen atom. This finding emphasizes the need for carefully controlled reaction conditions during synthesis to minimize this side reaction and ensure high purity of 3-fluoro-2-formylphenylboronic acid for further applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethanolamine hydrochloride, [1-3H]](/img/structure/B591581.png)


![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)





